

An In-depth Technical Guide on Octaaminocryptand 1: Chemical Structure and Properties

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Compound of Interest

Compound Name: Octaaminocryptand 1

Cat. No.: B3235628

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Introduction

Octaaminocryptand 1 is a synthetic macrocyclic compound belonging to the class of aminocryptands. These molecules are characterized by a three-dimensional cage-like structure composed of nitrogen and carbon atoms, capable of encapsulating various ions and small molecules. The unique architecture of **octaaminocryptand 1**, featuring aromatic spacers, imparts specific binding properties and has led to its investigation as a potential therapeutic agent, notably as a neurotoxin inhibitor. This technical guide provides a comprehensive overview of the chemical structure and known properties of **octaaminocryptand 1**, alongside generalized experimental approaches and a plausible inhibitory mechanism.

Chemical Structure and Identification

Octaaminocryptand 1, systematically named 1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1^{6,10}.1^{20,24}.1^{33,37}]tetratetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene, is a complex macrobicyclic ligand.^[1] Its structure is based on two tren (tris(2-aminoethyl)amine) units linked by three m-xylyl spacer groups. The chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of **Octaaminocryptand 1**

Identifier	Value
Molecular Formula	C ₃₆ H ₅₄ N ₈ [1]
IUPAC Name	1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1 ⁶ , ¹⁰ .1 ²⁰ , ²⁴ .1 ³³ , ³⁷]tetraatetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene [1]
CAS Number	135469-17-9 [1]
PubChem CID	6394273 [1]
InChI	InChI=1S/C36H54N8/c1-4-31-22-32(5-1)26-38-11-17-44-19-13-40-28-34-7-2-6-33(23-34)27-39-12-18-43(16-10-37-25-31)20-14-41-29-35-8-3-9-36(24-35)30-42-15-21-44/h1-9,22-24,37-42H,10-21,25-30H2
InChIKey	FQRVANUKVUBLEF-UHFFFAOYSA-N
Canonical SMILES	C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNC4=CC=CC(=C4)CN1)CCNCC5=CC=CC(=C5)CNCC2

Physicochemical and Spectroscopic Properties

The physicochemical properties of **octaaminocryptand 1** have been characterized, although detailed experimental data such as melting point, boiling point, and specific solubility values are not readily available in the public domain. The table below summarizes the computed and available experimental data.

Table 2: Physicochemical Properties of **Octaaminocryptand 1**

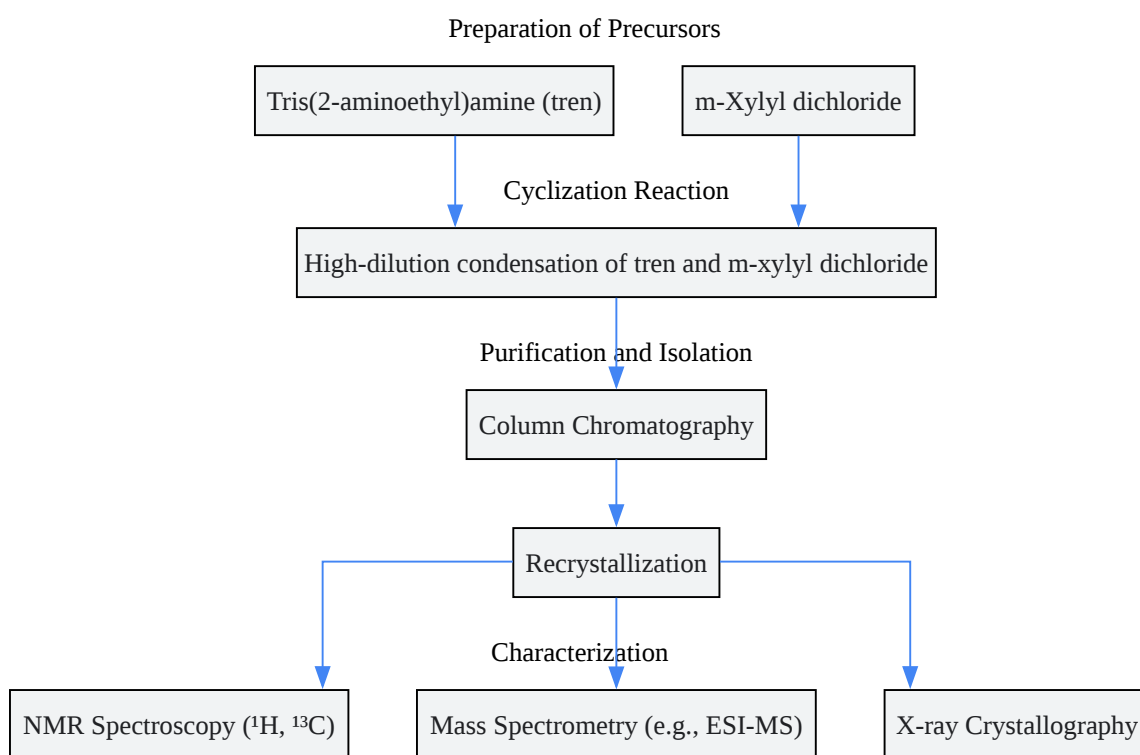
Property	Value	Source
Molecular Weight	598.9 g/mol	PubChem
Exact Mass	598.44714376 Da	PubChem
Topological Polar Surface Area	78.7 Å ²	PubChem
XLogP3-AA (Computed)	1.1	PubChem
Hydrogen Bond Donor Count	6	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Crystal Structure	CCDC Number: 142450	PubChem

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **octaaminocryptand 1** are primarily found within specialized scientific literature. The following represents a generalized workflow for the synthesis and analysis of such a macrobicyclic amine.

General Synthesis Workflow

The synthesis of octaaminocryptands with xylyl spacers typically involves a multi-step process culminating in the formation of the macrobicyclic structure.

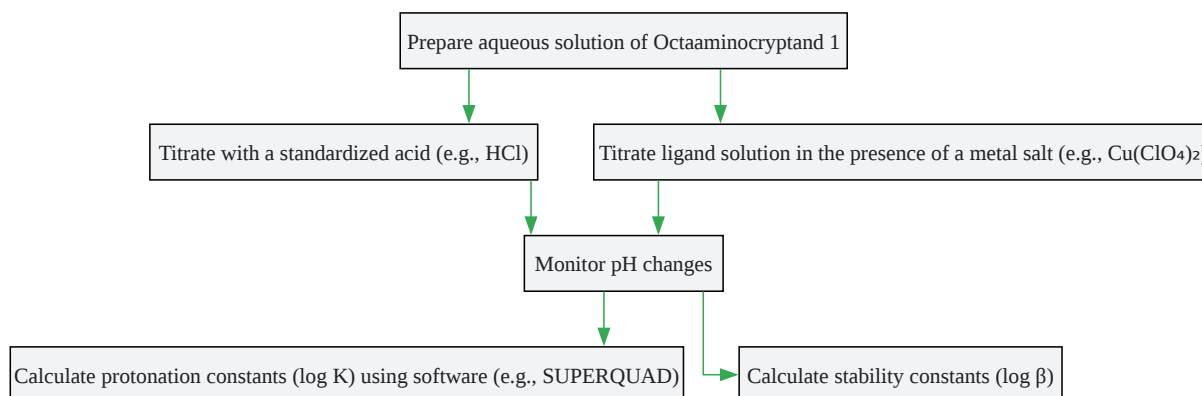


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Caption: Generalized workflow for the synthesis and characterization of **octaaminocryptand 1**.

Protonation and Metal Ion Complexation Studies

The binding properties of octaaminocryptands are typically investigated through potentiometric titrations to determine protonation constants and stability constants with various metal ions.



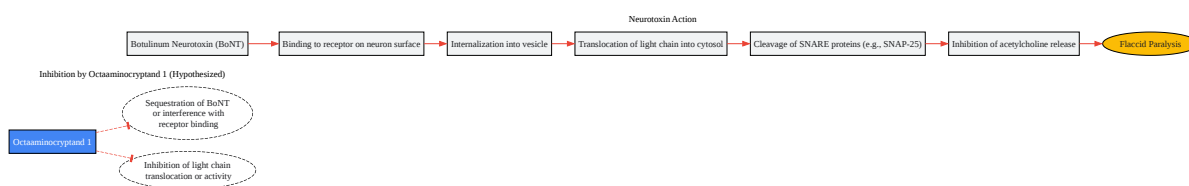
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Caption: Experimental workflow for determining protonation and metal ion stability constants.

Biological Activity and Potential Mechanism of Action

Octaaminocryptand 1 has been identified as a neurotoxin inhibitor, although the specific molecular mechanism has not been extensively detailed in publicly available literature. Based on the general understanding of neurotoxin inhibition, a plausible mechanism involves the sequestration or interaction with key components of the neurotoxin or its target.

Botulinum neurotoxins (BoNTs), for instance, act by cleaving SNARE proteins, which are essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting acetylcholine release. An inhibitor like **octaaminocryptand 1** could potentially interfere with this process at several stages.



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Caption: Plausible inhibitory mechanisms of **Octaaminocryptand 1** on Botulinum Neurotoxin action.

This proposed mechanism is a generalized representation. The actual mode of action of **octaaminocryptand 1** may involve more specific interactions with the neurotoxin's active site or allosteric modulation, and would require further dedicated biological studies to elucidate.

Conclusion

Octaaminocryptand 1 is a well-defined chemical entity with a complex and intriguing three-dimensional structure. While its fundamental chemical properties are established, a comprehensive understanding of its quantitative properties, detailed synthetic methodologies, and, most importantly, its precise biological mechanism of action as a neurotoxin inhibitor requires further investigation. The information presented in this guide serves as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development, highlighting the potential of this class of compounds for therapeutic applications.

Further exploration of the scientific literature, particularly the full-text of cited articles, is recommended for deeper insights into the experimental details and data.

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References

- 1. pubs.acs.org [pubs.acs.org]
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